3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
Description
Properties
IUPAC Name |
3-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-6-5-7-16-8-11/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENIEPYXOWSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CN=CC=C2)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine represents a unique chemical structure that integrates multiple pharmacologically relevant moieties. This compound is a derivative of triazole and pyrazole, both of which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.36 g/mol. The structure includes:
- A triazole ring which is linked to a pyrazole moiety .
- A thiol group that may enhance biological interactions.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₅O₂S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 1014094-26-8 |
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazole structures exhibit significant biological activities. The specific biological activities of This compound are yet to be extensively documented; however, related compounds have demonstrated various pharmacological effects.
Antimicrobial Activity
Compounds similar in structure have shown notable antimicrobial properties. For instance:
- Triazole derivatives are often employed as antifungal agents due to their ability to inhibit fungal cell wall synthesis.
Anticancer Properties
The presence of the triazole moiety suggests potential anticancer activity. Derivatives of triazoles have been reported to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of enzyme pathways involved in cell growth.
- Induction of apoptosis in cancer cells.
Recent studies have shown that related triazole-thiol compounds exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research on this compound.
Case Studies and Research Findings
A review of literature on similar compounds reveals significant findings regarding their biological activities:
- Antifungal Activity : A study demonstrated that certain triazole derivatives had Minimum Inhibitory Concentration (MIC) values indicating potent antifungal activity against strains like Candida albicans and Aspergillus niger .
- Cytotoxic Effects : Another investigation into mercapto-substituted triazoles revealed that some compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . These findings underscore the potential for This compound to exhibit similar or enhanced activities.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 4-Ethyl-5-(3-methoxy-pyrazol)-triazole | Antifungal | <8 |
| Mercapto-substituted triazoles | Cytotoxic against HCT116 cells | 6.2 |
| Triazole-thiol hybrids | Antimicrobial | <32 |
While specific mechanisms for This compound remain largely unexplored, it is hypothesized that its activity may involve:
- Enzyme inhibition , particularly those involved in nucleic acid synthesis.
- Disruption of cellular signaling pathways , leading to altered cell proliferation and survival.
Scientific Research Applications
Antifungal and Antibacterial Properties
Research indicates that compounds with similar structures exhibit notable antifungal and antibacterial properties. For instance, derivatives of triazole have been shown to effectively inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . The presence of the thioether linkage in this compound may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
Studies have highlighted the anticancer properties of related triazole compounds. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented in various studies, suggesting its potential as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of the pyrazole and triazole moieties can be achieved through methods such as:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Thioether Formation : Utilizing thiols to create stable thioether linkages.
- Final Functionalization : Modifying the pyridine ring to enhance solubility and bioactivity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of triazole derivatives against various bacterial strains. The results demonstrated that compounds similar to 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that derivatives containing the triazole ring led to significant reductions in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis pathways . These findings suggest that this compound could be further developed into a targeted cancer therapy.
Chemical Reactions Analysis
Nucleophilic Substitution at Triazole-Thioether Linkage
The sulfur atom in the thioether bridge (-S-CH2-) demonstrates nucleophilic substitution reactivity:
This site’s reactivity is enhanced by electron-withdrawing effects from the triazole ring .
Oxidation Reactions
The thioether group undergoes controlled oxidation:
Sulfoxidation proceeds regioselectively without affecting pyrazole or pyridine rings .
Cyclocondensation with Carbonyl Compounds
The triazole’s NH group participates in cyclization:
These reactions exploit the triazole’s ambident nucleophilicity .
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes directed substitutions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to N | 4-Nitro-pyridine derivative |
| Bromination | Br2, FeBr3, CHCl3 | Meta to S-CH2 | 3-Bromo-pyridine analogue |
Steric hindrance from the thioether group directs meta-substitution in bromination .
Pyrazole Ring Functionalization
The 3-methoxy-1-methylpyrazole moiety undergoes demethylation and cross-couplings:
| Reaction | Conditions | Product |
|---|---|---|
| O-Demethylation | BBr3, DCM, -78°C | Hydroxypyrazole derivative |
| Suzuki Coupling | 4-Biphenylboronic acid, Pd(PPh3)4 | Biaryl-functionalized pyrazole |
Demethylation requires cryogenic conditions to preserve the triazole scaffold .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl2 | MeOH, rt, 2h | Square-planar Cu(II) complex | Catalytic oxidation studies |
| AgNO3 | H2O/EtOH, 60°C | Linear Ag(I) coordination polymer | Antibacterial agents |
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Cyclization | NaOH, ethanol | Ethanol | Reflux | 2–4 hours | ~60–70% |
| Thioether linkage | CuSO₄, Na ascorbate | THF/H₂O | 50°C | 16 hours | ~61% |
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
Spectroscopy :
- ¹H/¹³C NMR : Assign signals for pyridine (δ 7.1–8.5 ppm), pyrazole (δ 3.8–4.2 ppm for -OCH₃/-CH₃), and triazole protons (δ 8.0–8.5 ppm) .
- IR : Confirm thioether (C-S, ~650 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) bonds .
Crystallography : Use single-crystal X-ray diffraction with SHELX for refinement. SHELXL handles anisotropic displacement parameters and twin refinement, critical for resolving complex heterocyclic structures .
Advanced: How can reaction conditions be optimized to enhance thioether linkage efficiency?
Answer:
Optimization involves:
Catalyst Screening : Copper(I) iodide or CuSO₄/ascorbate systems improve regioselectivity and reduce side reactions .
Solvent Polarity : THF/water mixtures (4:1) balance solubility and reaction kinetics.
Temperature Control : Maintain 50–60°C to avoid decomposition of heat-sensitive pyrazole intermediates.
Monitoring : Use TLC or HPLC to track intermediate formation.
Q. Example Protocol :
- React 3-mercapto-triazole (1.2 eq) with chloromethyl-pyridine (1.0 eq) in THF/H₂O (4:1) with CuSO₄ (10 mol%) and sodium ascorbate (20 mol%) at 50°C for 16 hours .
Advanced: How to address contradictions in crystallographic data due to disorder or twinning?
Answer:
Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping electron densities.
Refinement Tools :
- SHELXL : Apply TWIN and BASF commands for twin refinement. Use PART instructions to model disordered moieties (e.g., rotating pyridine rings) .
- WinGX : Visualize anisotropic displacement ellipsoids and validate geometry via bond-length/bond-angle checks .
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
Antibacterial Screening :
- Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Compare MIC (Minimum Inhibitory Concentration) values with triazole-thiol derivatives, which often show MICs of 8–32 µg/mL .
Enzyme Inhibition : Test against acetylcholinesterase or kinases using spectrophotometric assays (e.g., Ellman’s method for thiol-dependent enzymes) .
Advanced: How to conduct structure-activity relationship (SAR) studies computationally?
Answer:
Docking Simulations :
- Use Discovery Studio or AutoDock to dock the compound into target proteins (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonds between the triazole-thiol and active-site residues (e.g., Asp27, Arg57) .
QSAR Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
